![molecular formula C6H3N3O B2506060 吡咯并[2,3-d]嘧啶-2-酮 CAS No. 322728-22-3](/img/structure/B2506060.png)
吡咯并[2,3-d]嘧啶-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolo[2,3-d]pyrimidin-2-one derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse range of biological activities and potential therapeutic applications. These compounds are structurally related to nucleic acid bases, which makes them suitable for interactions with biopolymers and enzymes . The interest in these compounds has been reflected in the increasing number of studies and patents over the past decade .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidin-2-one derivatives has been achieved through various methods. One approach involves the cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with aromatic aldehydes, followed by air oxidation in the presence of a Brønsted-acidic ionic liquid, which acts as a green and reusable catalyst . Another method utilizes a one-pot three-component approach catalyzed by HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst under solvent-free conditions . Additionally, a one-pot three-component domino protocol has been developed for the synthesis of pyrano[2,3-d]pyrimidines, which are structurally related to pyrrolo[2,3-d]pyrimidin-2-ones . These methods emphasize the importance of green chemistry by minimizing solvent use and simplifying purification processes .
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidin-2-one derivatives is characterized by the presence of a pyrrolopyrimidine core, which is a fused bicyclic ring system combining pyrrole and pyrimidine rings. This core structure is often modified with various substituents that can enhance the compound's biological activity and binding affinity to target molecules . The molecular design of these derivatives is guided by computational models, such as docking studies, to optimize interactions with biological targets like thymidylate synthase .
Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidin-2-one derivatives participate in a variety of chemical reactions, which are essential for their synthesis and functionalization. These reactions include condensation, cyclocondensation, and domino reactions that allow for the introduction of different substituents and the formation of complex structures . The reactivity of these compounds is influenced by the presence of reactive functional groups, such as amino and carboxamide groups, which can undergo further transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidin-2-one derivatives are influenced by their molecular structure. These compounds typically exhibit good thermal stability, which is important for their potential applications in various fields . The presence of different substituents can also affect properties such as solubility and reactivity, which are crucial for their biological activity and pharmacological profile . The synthesized compounds are characterized using techniques like IR, NMR spectroscopy, and in some cases, X-ray diffraction analysis .
Relevant Case Studies
Several case studies have demonstrated the potential applications of pyrrolo[2,3-d]pyrimidin-2-one derivatives. For instance, some derivatives have been evaluated for their antimicrobial activity against Gram-positive, Gram-negative bacteria, and different Candida strains, with promising results . Another study focused on the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors, which could have implications for cancer therapy . These case studies highlight the therapeutic potential of pyrrolo[2,3-d]pyrimidin-2-one derivatives and the importance of continued research in this area.
科学研究应用
激酶研究应用:吡咯并[2,3-d]嘧啶-2-酮衍生物已在激酶研究领域得到探索。Cheung、Harris 和 Lackey (2001) 合成了 2-氯-5,7-二氢-6H-吡咯并[2,3-d]嘧啶-6-酮及其衍生物,并将其用作激酶研究中的新型支架 (Cheung, Harris, & Lackey, 2001).
胞苷的荧光类似物:Berry 等人 (2004) 创造了 Pyrrolo-dC,一种脱氧胞苷的荧光类似物,可用于研究寡核苷酸 (Berry et al., 2004).
抗肿瘤特性:Mieczkowski 等人 (2015) 合成了一系列吡咯并[2,3-d]嘧啶-2-酮核苷,并研究了它们对 HL-60 和 Jurkat E6.1 细胞系的抗肿瘤特性 (Mieczkowski et al., 2015).
DNA 三螺旋中的识别:Ranasinghe 等人 (2005) 合成了取代的吡咯并[2,3-d]嘧啶-2-酮核苷类似物,用于选择性结合 DNA 三螺旋中的 CG 反转 (Ranasinghe et al., 2005).
体外抗肿瘤活性:Atapour-Mashhad 等人 (2011) 研究了吡咯并[2,3-d]嘧啶-4-酮对人类癌细胞系的细胞毒性,探索了细胞凋亡在它们的作用中的作用 (Atapour-Mashhad et al., 2011).
RNA 探针:Tinsley 和 Walter (2006) 证明了 Pyrrolo-C 可用作监测 RNA 二级结构形成的荧光探针 (Tinsley & Walter, 2006).
激酶抑制剂:Musumeci 等人 (2017) 综述了吡咯并[2,3-d]嘧啶衍生物作为激酶抑制剂,重点介绍了它们在治疗炎症和髓增殖性疾病中的最新应用 (Musumeci et al., 2017).
抗肿瘤剂:Gangjee 等人 (2000) 设计并合成了一种新型化合物作为胸苷酸合成酶和二氢叶酸还原酶的双重抑制剂,展示了其作为抗肿瘤剂的潜力 (Gangjee et al., 2000).
作用机制
Target of Action
Pyrrolo[2,3-d]pyrimidin-2-one has been found to interact with a broad range of biological components, including enzymes, peptides, and metabolites . It has been reported to inhibit the α-amylase enzyme , which plays a crucial role in the breakdown of complex carbohydrates into glucose . In the context of cancer, it has been found to interact with the Bcl2 anti-apoptotic protein .
Mode of Action
The compound exerts its anticancer effects through multiple mechanisms, including the arrest of cell cycle, induction of apoptosis, and inhibition of cell migration, metastasis, and angiogenesis . It has been found to decrease the migration and invasion of certain cancer cells . In the context of diabetes, it inhibits the α-amylase enzyme, slowing down the breakdown of complex carbohydrates into glucose .
Biochemical Pathways
Pyrrolo[2,3-d]pyrimidin-2-one affects several biochemical pathways. In cancer cells, it up-regulates the expression of P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 . This leads to increased activity of Caspase 8 and BAX, promoting apoptosis . In the context of diabetes, by inhibiting α-amylase, it slows down the breakdown of complex carbohydrates, leading to a more regulated and progressive release of glucose into the circulation .
Pharmacokinetics
The compound demonstrates acceptable pharmacokinetic characteristics. For instance, one study reported that Pyrrolo[2,3-d]pyrimidine 14, when administered orally at a dose of 20 mg/kg, had a Tmax of 0.28 h, a t1/2 of 4.08 h, and a Cmax of 21.73 ng/mL .
Result of Action
The compound’s action results in significant molecular and cellular effects. In cancer cells, it causes cell cycle arrest at the G1/S phase , induces apoptotic death , and increases the percentage of fragmented DNA . In the context of diabetes, it demonstrates excellent antidiabetic action, with IC50 values in the 0.252–0.281 mM range .
Action Environment
The action of Pyrrolo[2,3-d]pyrimidin-2-one can be influenced by environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine
安全和危害
属性
IUPAC Name |
pyrrolo[2,3-d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O/c10-6-8-3-4-1-2-7-5(4)9-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBUGYKMBLUTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=O)N=C2N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2505979.png)
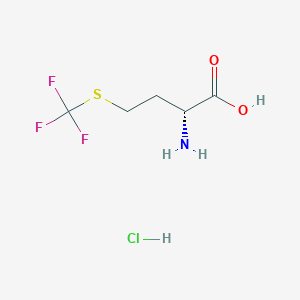
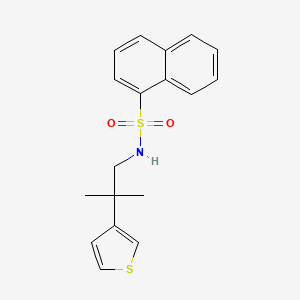
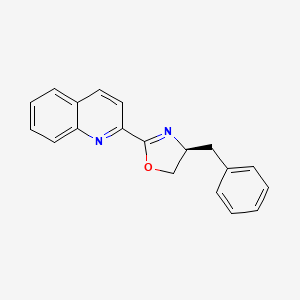
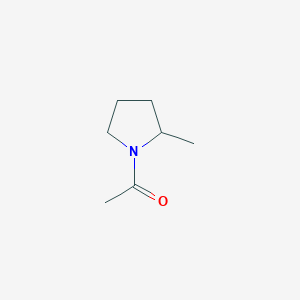
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide](/img/structure/B2505986.png)

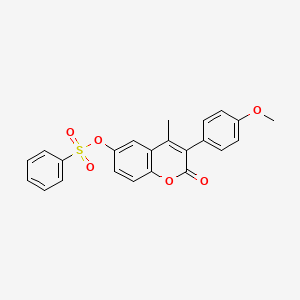
![1-methyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2505991.png)
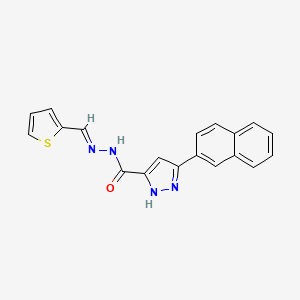
![2-((2-phenoxyethyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2505995.png)
![Methyl 2-[(5-methyl-1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2505998.png)
